2-Amino-3,5-dimethyl-4-nitrophenol
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Description
2-Amino-3,5-dimethyl-4-nitrophenol is a derivative of phenol . It is used as an intermediate in the synthesis of 4-Hydroxy Xylazine, which is a major metabolite of Xylazine .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol and its derivatives involves replacing the hydrogen atom in its amino group by different organic radicals . The exact method of synthesis for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of 2-Amino-3,5-dimethyl-4-nitrophenol is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Nitro compounds, such as 2-Amino-3,5-dimethyl-4-nitrophenol, have a nitro group that is a hybrid of two equivalent resonance structures. This results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The exact physical and chemical properties of this specific compound are not provided in the available resources.Safety and Hazards
While specific safety and hazard information for 2-Amino-3,5-dimethyl-4-nitrophenol is not available, it is generally recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .
Mechanism of Action
Target of Action
2-Amino-3,5-dimethyl-4-nitrophenol is a derivative of nitrophenol . Nitrophenols are a class of nitrogen derivatives that have a full positive charge on nitrogen and a half-negative charge on each oxygen Nitrophenol compounds are known to interact with multiple receptors .
Mode of Action
It’s known that nitrophenol compounds, like the carboxylate anion, are a hybrid of two equivalent resonance structures . This structure allows them to readily undergo electrophilic substitution .
Biochemical Pathways
Nitrophenol compounds are known to be used as intermediates in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives .
Result of Action
It’s known that nitrophenol compounds have diverse applications, including their use in the production of pharmaceuticals and other chemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3,5-dimethyl-4-nitrophenol. For instance, nitrophenol compounds are reportedly formed by environmental degradation (reduction) of 2,4-dinitrophenol, which is used as a fungicide on wood . Additionally, the safety data sheet for 2-Amino-4-nitrophenol suggests that it should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
2-amino-3,5-dimethyl-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSVJVKDMOQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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